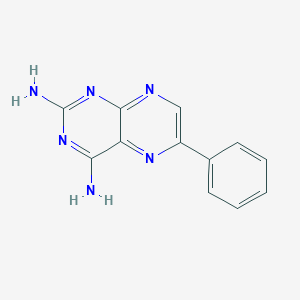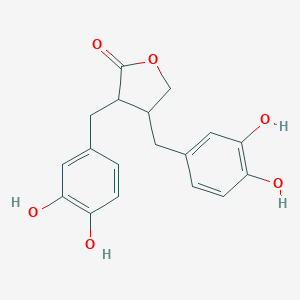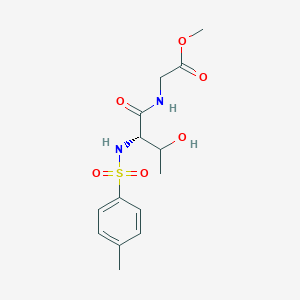
Tosylthreonylglycine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tosylthreonylglycine methyl ester, commonly known as TTM, is a peptide derivative that has gained significant attention in the field of scientific research due to its unique properties. TTM is a synthetic peptide that is derived from the naturally occurring threonylglycine methyl ester. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Mecanismo De Acción
TTM inhibits the activity of PDI by binding to its active site. This binding prevents the enzyme from carrying out its normal function, leading to the accumulation of misfolded proteins. TTM has also been found to induce endoplasmic reticulum stress, which further contributes to the accumulation of misfolded proteins.
Biochemical and Physiological Effects:
TTM has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. TTM has also been found to protect against ischemia-reperfusion injury in various organs, including the heart and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TTM is its ability to inhibit PDI activity, which makes it a valuable tool for studying protein folding and misfolding. However, TTM has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for TTM research. One area of interest is the development of TTM analogs with improved solubility and potency. Another area of interest is the use of TTM in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, TTM could be used in combination with other drugs to enhance their efficacy.
Métodos De Síntesis
TTM can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis begins with the attachment of a protected amino acid to a solid support, followed by the addition of subsequent amino acids in a stepwise manner. The final product is then cleaved from the solid support and deprotected to yield TTM.
Aplicaciones Científicas De Investigación
TTM has been extensively used in scientific research due to its unique properties. It has been found to inhibit the activity of protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding. This inhibition leads to the accumulation of misfolded proteins, which can be used to study various diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
151656-28-9 |
|---|---|
Nombre del producto |
Tosylthreonylglycine methyl ester |
Fórmula molecular |
C14H20N2O6S |
Peso molecular |
344.39 g/mol |
Nombre IUPAC |
methyl 2-[[(2S)-3-hydroxy-2-[(4-methylphenyl)sulfonylamino]butanoyl]amino]acetate |
InChI |
InChI=1S/C14H20N2O6S/c1-9-4-6-11(7-5-9)23(20,21)16-13(10(2)17)14(19)15-8-12(18)22-3/h4-7,10,13,16-17H,8H2,1-3H3,(H,15,19)/t10?,13-/m0/s1 |
Clave InChI |
SPMGWNOTIGDXNW-HQVZTVAUSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C(C)O)C(=O)NCC(=O)OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)O)C(=O)NCC(=O)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)O)C(=O)NCC(=O)OC |
Sinónimos |
tosyl-Thr-Gly-OMe tosylthreonylglycine methyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



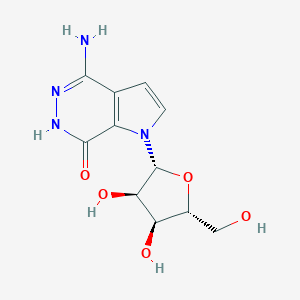
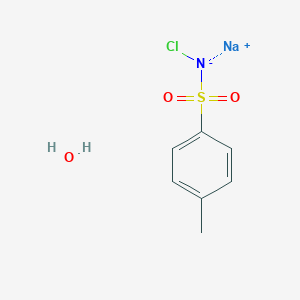
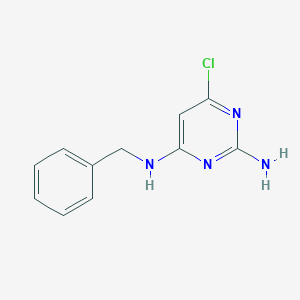
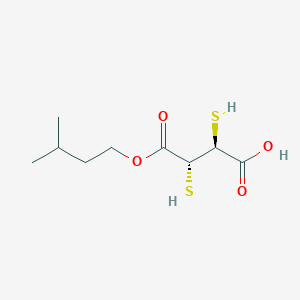
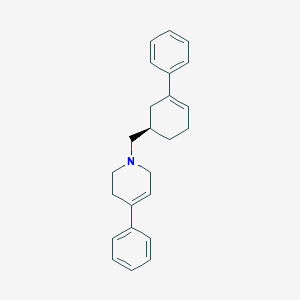
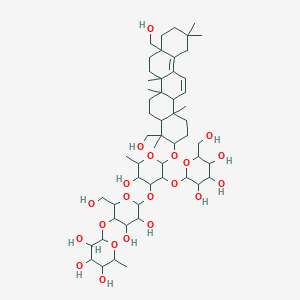
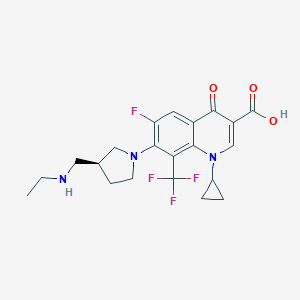
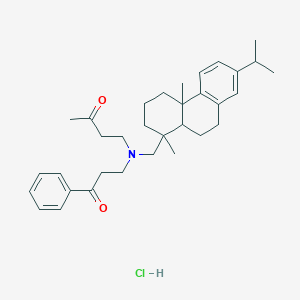
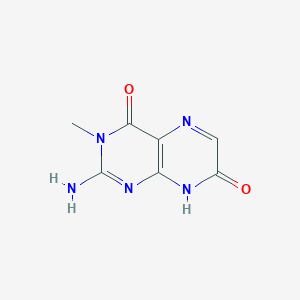
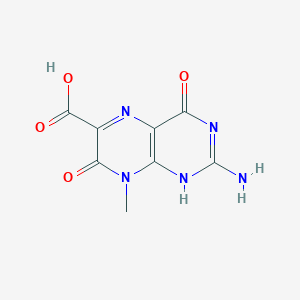
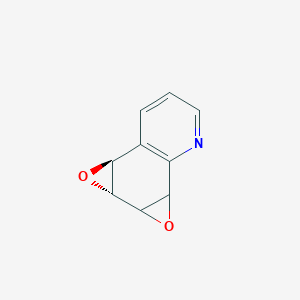
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
